molecular formula C21H21ClN4O2S B11054428 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole

5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11054428
M. Wt: 428.9 g/mol
InChI Key: HNBKYTZGNAILRQ-UHFFFAOYSA-N
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Description

2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the furan and oxadiazole rings through various organic reactions. Common reagents used in these reactions include chlorinating agents, cyclohexylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE has been studied for various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE apart is its unique combination of a benzimidazole core, a furan ring, and an oxadiazole ring

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(5-chloro-1-cyclohexylbenzimidazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H21ClN4O2S/c1-13-7-10-18(27-13)20-25-24-19(28-20)12-29-21-23-16-11-14(22)8-9-17(16)26(21)15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3

InChI Key

HNBKYTZGNAILRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC4=C(N3C5CCCCC5)C=CC(=C4)Cl

Origin of Product

United States

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